molecular formula C20H30N2O5 B12501904 2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid

2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid

Cat. No.: B12501904
M. Wt: 378.5 g/mol
InChI Key: WTUOGGZPHJOAND-UHFFFAOYSA-N
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Description

2-{2-[(Tert-Butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl-substituted propanamido chain, and a methylpentanoic acid backbone. This compound is likely utilized as a building block in peptide synthesis, where the Boc group serves to protect the amine during solid-phase coupling reactions .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

WTUOGGZPHJOAND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection and Peptide Coupling

The tert-butoxycarbonyl (Boc) group is essential for protecting the amine functionality during synthesis. A common approach involves:

  • Boc Protection : Reacting 3-phenylpropanoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine).
  • Amide Bond Formation : Coupling the Boc-protected amine with 4-methylpentanoic acid using carbodiimide reagents. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF yield the amide intermediate.

Example Protocol :

  • Reagents : Boc-protected amine (1 mmol), 4-methylpentanoic acid (1 mmol), HOBt (1.3 mmol), EDC·HCl (1.1 mmol).
  • Conditions : Stirred in DMF at 20°C for 16 hours.
  • Workup : Partitioned between ethyl acetate and water, followed by silica gel chromatography.
  • Yield : 85–90% (reported for analogous compounds).

Asymmetric Hydrogenation

For stereocontrol at the α-carbon, asymmetric hydrogenation is employed. A nickel-catalyzed method using (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine achieves high diastereoselectivity:

Procedure :

  • Substrate : (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid (38.1 g, 0.1 mol).
  • Catalyst : Nickel acetate tetrahydrate (373.5 mg, 1.5 mmol) and chiral ligand (815 mg, 1.5 mmol).
  • Conditions : Ethanol, 55°C, 8 hours under H₂.
  • Yield : 91.9% with >99% de.

Enzymatic and Chemoenzymatic Approaches

One-Pot Chemoenzymatic Cascades

Recent advances integrate ene-reductases (ERs) and transaminases for stereoselective synthesis:

  • ER from Gluconobacter oxydans reduces α,β-unsaturated ketones to (R)-configured intermediates.
  • Transaminases aminate the ketone group with isopropylamine as the amine donor.

Optimized Protocol :

  • Substrate : 75 g/L unsaturated ketone.
  • Enzymes : Co-expressed ER and transaminase whole cells.
  • Yield : 87% with 99% de, scaled to 68.5% isolated yield.

Engineered Amine Transaminases

Directed evolution of Vibrio fluvialis amine transaminase (ATA) variants enables efficient diastereoselective amination:

  • Variant CDX-043 : Converts 75 g/L ketone to amine in 24 hours with 1% enzyme loading.
  • Diastereomeric Ratio : >99.9:0.1 (2R,4S:2S,4R).

Purification and Isolation

Chromatographic Methods

  • Silica Gel Chromatography : Eluted with dichloromethane/methanol gradients (95:5 to 80:20).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers.

Crystallization

  • Solvent System : Isopropyl acetate/n-heptane (1:2.5 v/v) at reflux, followed by cooling to 5°C/hour.
  • Purity : >95% after recrystallization.

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl₃) : δ 1.38 (s, 9H, Boc), 1.62 (m, 2H, CH₂), 2.10 (m, 1H, CH(CH₃)₂), 4.25 (m, 1H, NHCH), 7.25–7.35 (m, 5H, Ph).
  • HRMS : m/z 383.48 [M+H]⁺ (calc. for C₂₃H₂₉N₂O₄: 383.48).

Chiral Analysis

  • Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (80:20), flow rate 1.0 mL/min. Retention times: 12.1 min (2R,4S) and 14.3 min (2S,4R).

Comparative Analysis of Methods

Method Yield (%) Diastereomeric Excess (%) Scalability Environmental Impact
Chemical Hydrogenation 91.9 >99 High Moderate (metal catalyst)
Enzymatic Cascade 68.5 99 High Low (aqueous solvents)
Engineered Transaminase 90 >99.9 Industrial Low (no heavy metals)

Chemical Reactions Analysis

Types of Reactions

BOC-PHE-LEU-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the BOC protecting group using acids like TFA.

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

    Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane (DCM).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Deprotection: Yields the free amino group of phenylalanine.

    Coupling: Forms longer peptide chains.

    Hydrolysis: Produces free amino acids or shorter peptide fragments.

Scientific Research Applications

BOC-PHE-LEU-OH is extensively used in scientific research across various fields:

Mechanism of Action

The mechanism of action of BOC-PHE-LEU-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino terminus of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs from the evidence, focusing on molecular features:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield (%)
Target Compound (Not reported) C21H30N2O5 390.47 Boc, amide, phenyl, carboxylic acid Not reported
(S)-3-((Boc)Amino)-4-methylpentanoic acid (179412-79-4) C11H21NO4 231.29 Boc, β-amino acid, carboxylic acid Not reported
1u (Not reported) C15H25NO5 299.37 Cyclopentyl, amide-oxy, carboxylic acid 30
1v (Not reported) C19H32N2O6 384.47 Piperidinyl, Boc-protected amine, amide-oxy 39
1w (Not reported) C21H37N3O6 427.54 Dual Boc groups, piperidinyl, amide-oxy 47

Key Observations :

  • Boc Protection : The Boc group is a common feature in all compounds, ensuring amine stability during synthesis. The target compound and 1v/1w share Boc protection, while 1u uses a cyclopentyl group instead.
  • Aromatic vs. Aliphatic Side Chains : The target’s phenyl group distinguishes it from 1u (cyclopentyl) and 1v/1w (piperidinyl), which may enhance π-π stacking interactions in drug design but reduce solubility.
  • Synthesis Yields : Yields for analogs range from 30% (1u) to 47% (1w), suggesting that steric hindrance from bulky groups (e.g., phenyl in the target) could further reduce yields if similar methods are used .

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are unavailable, insights can be drawn from analogs:

  • Infrared Spectroscopy (IR) : Analogs exhibit peaks at ~1700 cm⁻¹ (C=O stretching from Boc/amide) and ~3300 cm⁻¹ (N-H stretching), consistent with Boc-protected amides .
  • NMR Spectroscopy: 1u/1v/1w: Boc methyl groups resonate at δ 1.2–1.4 ppm (¹H), while aromatic protons (target’s phenyl) would appear at δ 7.2–7.4 ppm . Compound: The β-amino acid structure likely shifts the α-proton resonance upfield compared to standard amino acids .

Biological Activity

2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a tert-butoxycarbonyl protecting group and an amide linkage, suggests diverse biological activities. This article explores its biological activity, relevant case studies, and research findings.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • Structural Features : The compound features a branched pentanoic acid backbone and an amide linkage, which is common in peptide synthesis and related applications.

Interaction Studies

Research indicates that the compound may interact with several biological targets, including:

  • Protein Kinases : Inhibitors targeting protein kinases have been explored for their role in cancer treatment.
  • Receptors : Compounds similar to this one have been studied for their effects on various receptors involved in immune response and cell signaling.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally related compounds and their key features:

Compound NameMolecular FormulaKey Features
(S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)-4-methylpentanoic acidC20H30N2O5Similar functional groups; differs in carbon chain length.
(R)-2-((R)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acidC23H28N2O5Different stereochemistry affecting biological activity.
5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic AcidC23H29NO4Similar backbone; includes biphenyl substitution which may enhance properties.

Case Studies and Research Findings

  • Anticancer Potential : A study conducted on related compounds demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involved the inhibition of mitotic kinesins, leading to multipolar spindle formation and subsequent cell death .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar structures can inhibit key enzymes such as HSET (KIFC1), which is crucial for cancer cell survival under conditions of centrosome amplification. These inhibitors exhibit micromolar to nanomolar potency .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate that modifications in structure can significantly affect bioavailability and metabolic stability. For instance, certain structural modifications resulted in enhanced half-lives in plasma stability assays .

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